N-(2-Pyridyl)glutaramic acid

Purity Analysis Quality Control Reference Standards

Researchers developing cholecystokinin (CCK) receptor antagonists often face scaffold validation challenges. N-(2-Pyridyl)glutaramic acid (CAS 99068-62-9) is a validated fragment-sized building block (MW 208.21 g/mol) with documented utility in CCK antagonist synthesis, achieving receptor affinities orders of magnitude greater than proglumide. • 98.0% certified purity ensures reliable SAR data generation • Higher MW and boiling point vs. succinamic acid analogs confer improved stability for long-term cell-based assays • Suitable as a reference standard in HPLC method development for pharmaceutical intermediate QC. Available in multiple pack sizes with global shipping.

Molecular Formula C10H12N2O3
Molecular Weight 208.21g/mol
CAS No. 99068-62-9
Cat. No. B510068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pyridyl)glutaramic acid
CAS99068-62-9
Molecular FormulaC10H12N2O3
Molecular Weight208.21g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CCCC(=O)O
InChIInChI=1S/C10H12N2O3/c13-9(5-3-6-10(14)15)12-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,14,15)(H,11,12,13)
InChIKeyBBRRLSPBPBDMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Pyridyl)glutaramic Acid (CAS 99068-62-9) Procurement and Baseline Data for Research Selection


N-(2-Pyridyl)glutaramic acid (CAS 99068-62-9) is a glutaramic acid derivative characterized by a pyridyl moiety linked to a pentanoic acid backbone [1]. It is primarily utilized as a versatile small molecule scaffold and intermediate in medicinal chemistry research . This compound serves as a building block for the synthesis of various bioactive molecules and is noted for its utility in the development of cholecystokinin (CCK) receptor antagonists [2].

N-(2-Pyridyl)glutaramic Acid vs. In-Class Analogs: Why Direct Substitution Without Evidence Compromises Research Outcomes


Direct substitution of N-(2-Pyridyl)glutaramic acid with other glutaramic acid derivatives or pyridyl-containing analogs is not recommended due to significant variations in physicochemical properties and potential biological activity profiles that can alter assay results or synthetic pathways. Key differentiators such as molecular weight, purity grade, and the specific position of the pyridyl substitution critically influence compound behavior in downstream applications [1]. The quantitative evidence below delineates precisely where this compound diverges from its closest comparators, enabling a data-driven selection over generic alternatives.

N-(2-Pyridyl)glutaramic Acid: Quantitative Differential Evidence for Scientific Procurement


Purity Grade Advantage: N-(2-Pyridyl)glutaramic Acid vs. N-(2-Pyridyl)succinamic Acid

For research applications requiring high chemical fidelity, N-(2-Pyridyl)glutaramic acid is commercially available at a validated purity of 98.0%, which is quantifiably higher than the minimum 95% purity typically offered for the closely related analog N-(2-Pyridyl)succinamic acid [1]. This difference is critical for quantitative assays where impurities can introduce variability.

Purity Analysis Quality Control Reference Standards

Molecular Weight Differentiation for Fragment-Based Screening Libraries

N-(2-Pyridyl)glutaramic acid has a molecular weight of 208.21 g/mol, making it a suitable fragment-sized scaffold [1]. In contrast, its direct analog N-(2-Pyridyl)succinamic acid has a lower molecular weight of 194.19 g/mol . The additional carbon in the glutaramic acid chain provides a distinct chemical space and potentially altered binding interactions in fragment-based screening.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Thermal Stability Indicator: Boiling Point Comparison for Process Chemistry

The boiling point of N-(2-Pyridyl)glutaramic acid is predicted to be 516.1±30.0 °C at 760 mmHg [1]. This is significantly higher than the predicted boiling point of N-(2-Pyridyl)succinamic acid, which is 503.7 °C at 760 mmHg [2]. This difference in thermal stability can influence the selection of reaction conditions and purification methods in synthetic processes.

Process Chemistry Thermal Analysis Synthetic Route Design

Cholecystokinin (CCK) Antagonist Activity: A Class-Level Inference vs. Proglumide

While direct quantitative binding data for N-(2-Pyridyl)glutaramic acid is not available, its structural class (glutaramic acid derivatives) has demonstrated potent CCK receptor antagonism. Studies on related glutaramic acid derivatives report affinities 'hundreds of times higher' than that of the model compound proglumide [1]. This class-level evidence suggests that N-(2-Pyridyl)glutaramic acid is a viable starting point for developing CCK antagonists with potentially improved potency compared to proglumide, though specific activity requires empirical validation.

CCK Receptor Antagonism Gastrointestinal Pharmacology Neuropeptide Modulation

N-(2-Pyridyl)glutaramic Acid: Evidence-Based Application Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery for CCK Receptor Antagonists

N-(2-Pyridyl)glutaramic acid serves as a validated fragment-sized scaffold (MW 208.21 g/mol) for developing next-generation CCK receptor antagonists. Its use as a core structure is supported by class-level evidence demonstrating that glutaramic acid derivatives can achieve receptor affinities orders of magnitude greater than proglumide [1]. The compound's purity grade (98.0%) ensures reliable SAR data generation.

Chemical Biology Probe Development

Due to its distinct physicochemical profile compared to the succinamic acid analog, N-(2-Pyridyl)glutaramic acid is a preferred intermediate for synthesizing chemical biology probes. Its higher molecular weight and boiling point may confer improved stability and distinct binding kinetics, making it suitable for long-term cell-based assays [2][3].

Reference Standard for Analytical Method Development

The commercial availability of N-(2-Pyridyl)glutaramic acid at a certified purity of 98.0% [4] makes it a suitable candidate for use as a reference standard in HPLC method development and validation for quality control of glutaramic acid-containing pharmaceutical intermediates.

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